3-Chloro-5-(cyclopropylmethoxy)benzoic Acid
Description
3-Chloro-5-(cyclopropylmethoxy)benzoic Acid is a benzoic acid derivative featuring a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position. This compound has garnered attention in pharmaceutical research, particularly as a key intermediate in synthesizing inhibitors of the SARS-CoV-2 main protease (Mpro).
Properties
IUPAC Name |
3-chloro-5-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYRMYCMLKPGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-hydroxybenzoic acid.
Cyclopropylmethoxylation: The hydroxy group is replaced with a cyclopropylmethoxy group using cyclopropylmethanol in the presence of a suitable base and catalyst.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.
Esterification: The carboxylic acid group can be esterified to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Esterification: Products are esters of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid.
Scientific Research Applications
Pharmaceutical Applications
1.1 Roflumilast Development
One of the most significant applications of 3-Chloro-5-(cyclopropylmethoxy)benzoic acid is its role in the synthesis of Roflumilast, a drug used for treating chronic obstructive pulmonary disease (COPD) and asthma. Roflumilast functions as a selective long-acting inhibitor of phosphodiesterase IV (PDE IV), which plays a crucial role in inflammation pathways.
- Synthesis Process : The synthesis involves multiple steps, starting with the conversion of 3-hydroxy-4-(difluoromethoxy)benzaldehyde with cyclopropylmethyl halide to produce the desired benzoic acid derivative. Subsequent reactions lead to the formation of Roflumilast through oxidation and chlorination processes, demonstrating the compound's utility in drug development .
3.1 Anti-inflammatory Studies
Recent studies have focused on the anti-inflammatory properties of compounds derived from this compound. For instance, a case study demonstrated that derivatives exhibited significant inhibition of inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
3.2 Environmental Impact Assessments
Another area of research involves assessing the environmental impacts of using such compounds in agricultural settings. Studies have indicated that derivatives can serve as effective agents for controlling specific pests while minimizing ecological disruption .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid is primarily related to its chemical structure. The chloro group and the cyclopropylmethoxy group influence its reactivity and interactions with other molecules. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights structural features, physical properties, and applications of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid and related compounds:
Key Observations :
- Electron Effects : The cyclopropylmethoxy group is electron-donating via the methoxy oxygen, contrasting with the electron-withdrawing trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzoic Acid. This difference impacts acidity (pKa) and reactivity in substitution reactions .
- Solubility : While 3-Chloro-5-(trifluoromethyl)benzoic Acid is highly soluble in polar solvents, the cyclopropylmethoxy variant may exhibit balanced lipophilicity, aiding membrane permeability in drug delivery .
Biological Activity
3-Chloro-5-(cyclopropylmethoxy)benzoic acid is an organic compound with significant potential in biological applications, particularly in medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound contribute to its biological activity, making it a subject of interest in various research studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the benzene ring. This configuration influences its reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Potential interaction with COX enzymes
The biological mechanism of action for this compound primarily involves its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Inhibiting COX-2 can lead to reduced synthesis of pro-inflammatory mediators, thereby alleviating inflammation and pain.
1. Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced rat model. The results demonstrated significant reductions in inflammatory markers such as TNF-α and IL-1β, suggesting that the compound effectively mitigates inflammatory responses by potentially inhibiting NF-κB signaling pathways .
2. Pharmacokinetics
Pharmacokinetic studies have shown that after administration, this compound has a prolonged half-life, indicating extensive distribution within tissues. This characteristic may enhance its therapeutic potential by allowing sustained action against inflammation .
3. Analgesic Properties
In analgesic activity assessments, compounds similar to this compound have been shown to exhibit significant pain-relieving effects comparable to established analgesics like acetylsalicylic acid (ASA). The compound's ability to modulate pain pathways makes it a promising candidate for further development .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Weight | 226.65 g/mol |
| Anti-inflammatory Activity | Significant reduction in TNF-α and IL-1β levels |
| Pharmacokinetics | Long elimination half-life; extensive tissue distribution |
| Analgesic Activity | Comparable to ASA |
Case Studies
Several case studies have documented the efficacy of similar compounds derived from benzoic acid in treating inflammatory conditions. For instance, a derivative studied for its analgesic properties demonstrated notable effectiveness in reducing edema in carrageenan-induced models, highlighting the therapeutic potential of these compounds .
Q & A
Q. What are the common synthetic routes for 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of a benzoic acid core. A two-step approach is often employed:
Electrophilic Aromatic Substitution : Introduce the cyclopropylmethoxy group at the 5-position using a cyclopropylmethyl halide under basic conditions (e.g., NaH in DMF) .
Chlorination : Direct chlorination at the 3-position using reagents like N-chlorosuccinimide (NCS) with a Lewis acid catalyst (e.g., FeCl₃) in anhydrous dichloromethane .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclopropylmethoxy Introduction | Cyclopropylmethyl bromide, NaH, DMF, 0–25°C | 60–75 | Competing ether cleavage at high temps |
| Chlorination | NCS, FeCl₃, DCM, RT | 50–65 | Regioselectivity (avoid 2-/4-chloro byproducts) |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm, cyclopropyl protons at δ 0.5–1.5 ppm) .
- DEPT-135 : Distinguish CH₃/CH₂ groups in the cyclopropylmethoxy moiety.
- Mass Spectrometry (HRMS) : Validate molecular ion [M-H]⁻ at m/z 254.03 (calculated for C₁₁H₁₀ClO₃⁻) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA, 1.0 mL/min) .
Advanced Research Questions
Q. How does the steric and electronic nature of the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?
Methodological Answer: The cyclopropylmethoxy group combines steric bulk (cyclopropane ring) with moderate electron-donating effects, impacting:
Q. Experimental Design :
- Compare reaction rates with analogs (e.g., methoxy vs. cyclopropylmethoxy) using kinetic studies.
- Computational modeling (DFT) to analyze electronic effects on transition states.
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer: Discrepancies may arise from:
Q. Table 2: Stability Under Controlled Conditions
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| Light (UV) | Photooxidation of cyclopropane ring | Store in amber vials at -20°C |
| Humidity (>60% RH) | Deliquescence observed at 25°C | Use desiccants (silica gel) |
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in chlorination reactions?
Methodological Answer:
- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench radical intermediates; observe inhibition of chlorination .
- Isotopic Labeling : Use ³⁶Cl-labeled NCS to track incorporation via radio-TLC.
- Kinetic Isotope Effect (KIE) : Compare rates of C₆H₅ vs. C₆D₅ substrates. A KIE >1 suggests ionic mechanisms (e.g., electrophilic attack) .
Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
